Ethyl 2,3-diethylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 2,3-diethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring substituted with ethyl groups at the 2 and 3 positions and an ethyl ester group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-diethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2,3-diethyl-1-butene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems can further improve the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-diethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: 2,3-diethylcyclopropane-1-carboxylic acid.
Reduction: 2,3-diethylcyclopropane-1-methanol.
Substitution: 2,3-diethylcyclopropane-1-carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2,3-diethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,3-diethylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylate: Lacks the ethyl substitutions, making it less sterically hindered.
Methyl 2,3-diethylcyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,3-Diethylcyclopropane-1-carboxylic acid: The free acid form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 3 positions enhances its steric bulk and influences its reactivity and interactions with other molecules.
Properties
CAS No. |
61490-19-5 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 2,3-diethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-4-7-8(5-2)9(7)10(11)12-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
DLRIJLXWJBMMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C1C(=O)OCC)CC |
Origin of Product |
United States |
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